molecular formula C19H17NO3S B2627462 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide CAS No. 1351617-86-1

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide

Cat. No.: B2627462
CAS No.: 1351617-86-1
M. Wt: 339.41
InChI Key: GQENHTMTYNTQPQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide is a benzamide derivative characterized by a 2-phenoxy-substituted benzoyl core and an N-linked 2-hydroxy-2-(thiophen-2-yl)ethyl group. The molecular formula is inferred as C₁₉H₁₇NO₄S, with a molecular weight of ~371.4 g/mol (calculated based on structural components).

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-16(18-11-6-12-24-18)13-20-19(22)15-9-4-5-10-17(15)23-14-7-2-1-3-8-14/h1-12,16,21H,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQENHTMTYNTQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxybenzoic acid with 2-aminoethanol to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to benzamide derivatives with varying substituents (Table 1). Key differences include:

  • Thiophene vs. Dihydrothiazole : The target compound’s thiophene ring (C₄H₃S) contrasts with the dihydrothiazole ring in (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (). The latter’s fused dihydrothiazole system introduces rigidity, while the thiophene in the target compound may enhance aromatic π-π stacking .
  • Hydroxyl Group: The 2-hydroxyethyl group in the target compound provides a hydrogen-bond donor absent in pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide), which instead features chlorine substituents for lipophilicity ().
Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Application/Properties
Target Compound 2-phenoxy, N-(2-hydroxy-2-thiophen-2-yl)ethyl ~371.4 Potential pharmaceutical use
(Z)-N-[3-(2-Methoxyphenyl)-...-benzamide () Dihydrothiazole, methoxyphenyl Not reported High crystallinity (R factor = 0.038)
Etobenzanid () 2,3-dichlorophenyl, ethoxymethoxy Not reported Pesticide (lipophilic substituents)
N-(4-Amino-2-methylphenyl)-...-benzamide () 2-ethoxyethoxy, 4-amino-2-methyl 314.38 High H-bond capacity (2 donors, 4 acceptors)

Physicochemical Properties

  • Hydrogen-Bonding: The hydroxyl group in the target compound increases H-bond donor capacity (1 donor vs.
  • Molecular Weight: At ~371.4 g/mol, the target compound is heavier than N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide (314.38 g/mol), likely due to the thiophene and phenoxy groups .

Crystallographic and Conformational Stability

The dihydrothiazole-containing compound () exhibits high crystallographic precision (mean σ(C–C) = 0.002 Å, R factor = 0.038), attributed to its rigid fused-ring system. In contrast, the target compound’s flexible hydroxyethyl-thiophene side chain may reduce conformational stability, impacting crystal packing .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various biological effects based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C16_{16}H19_{19}NO2_2S
Molecular Weight: 289.4 g/mol
CAS Number: 1351585-53-9

The compound features a thiophene ring and a phenoxybenzamide moiety, which contribute to its unique chemical behavior and biological activity.

Target Interactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide is believed to interact with various molecular targets, particularly enzymes and receptors. Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also exhibit broad-spectrum activity against various biological targets.

Biochemical Pathways

The compound's structure allows it to participate in several biochemical pathways. It may modulate enzyme activity through electrophilic and nucleophilic reactions, influencing cellular processes such as signaling pathways, gene expression, and metabolism.

Antimicrobial Activity

Research indicates that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide exhibits antimicrobial properties. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have suggested that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of specific signaling pathways involved in cell proliferation and survival.

Other Biological Activities

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide has been linked to several other biological activities, including:

  • Antiviral Effects: Potential activity against viral infections.
  • Anti-inflammatory Properties: Modulation of inflammatory responses.
  • Antioxidant Activity: Protection against oxidative stress by scavenging free radicals.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency compared to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability.

Cell LineIC50_{50} (µM)
HeLa15
MCF720
A54925

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